naphthalen-2-yl 10H-phenothiazine-10-carboxylate
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Overview
Description
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate is a complex organic compound with the molecular formula C23H15NO2S. It is known for its unique structure, which combines a naphthalene moiety with a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 10H-phenothiazine-10-carboxylate typically involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) for several hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-ol share structural similarities with naphthalen-2-yl 10H-phenothiazine-10-carboxylate.
Phenothiazine derivatives: Compounds like chlorpromazine and promethazine are structurally related to the phenothiazine core of this compound.
Uniqueness
This compound is unique due to its combined naphthalene and phenothiazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1041173-18-5 |
---|---|
Molecular Formula |
C23H15NO2S |
Molecular Weight |
369.4 |
Purity |
95 |
Origin of Product |
United States |
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